5-Iodo-1,3-diphenyl-1H-pyrazole
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Overview
Description
5-Iodo-1,3-diphenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms, with an iodine atom and two phenyl groups attached. This compound belongs to the pyrazole family, which is known for its diverse applications in medicinal chemistry, agrochemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1,3-diphenyl-1H-pyrazole typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine in the presence of iodine. The reaction proceeds through the formation of a pyrazoline intermediate, which is subsequently oxidized to yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound can be achieved through a one-pot, three-component reaction involving aromatic aldehydes, malonitrile, and phenylhydrazine. This method is efficient and scalable, making it suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-1,3-diphenyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form pyrazole N-oxides or reduction to form hydropyrazoles.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions to form fused heterocyclic systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of copper catalysts.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted pyrazoles.
Oxidation Products: Pyrazole N-oxides.
Reduction Products: Hydropyrazoles.
Scientific Research Applications
5-Iodo-1,3-diphenyl-1H-pyrazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of anti-inflammatory, anticancer, and antimicrobial agents.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Material Science: It is utilized in the synthesis of organic semiconductors and light-emitting materials.
Mechanism of Action
The mechanism of action of 5-Iodo-1,3-diphenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
3,5-Diphenyl-1H-pyrazole: Lacks the iodine atom, making it less reactive in substitution reactions.
5-Amino-1,3-diphenyl-1H-pyrazole: Contains an amino group instead of iodine, leading to different biological activities.
5-Bromo-1,3-diphenyl-1H-pyrazole: Similar structure but with a bromine atom, which affects its reactivity and applications.
Uniqueness: 5-Iodo-1,3-diphenyl-1H-pyrazole is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions and provides distinct electronic properties. This makes it a valuable compound for the development of novel pharmaceuticals and materials .
Properties
Molecular Formula |
C15H11IN2 |
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Molecular Weight |
346.16 g/mol |
IUPAC Name |
5-iodo-1,3-diphenylpyrazole |
InChI |
InChI=1S/C15H11IN2/c16-15-11-14(12-7-3-1-4-8-12)17-18(15)13-9-5-2-6-10-13/h1-11H |
InChI Key |
RYDQEOCERXSKNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)I)C3=CC=CC=C3 |
Origin of Product |
United States |
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